molecular formula C20H18F2N4O2S B2831358 N-(3,5-difluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251589-74-8

N-(3,5-difluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2831358
CAS RN: 1251589-74-8
M. Wt: 416.45
InChI Key: SMDMNWZBLLIYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18F2N4O2S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity Studies

Compounds synthesized from reactions involving similar structural motifs have been evaluated for their cytotoxic activity. For example, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have been synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity and cytotoxicity profiles (Jeankumar et al., 2013). This indicates the potential of similar structures in addressing infectious diseases.

Antimicrobial Agents

Several studies have focused on the synthesis and evaluation of new compounds with potential antimicrobial activities. For example, 1,4-disubstituted 1,2,3-triazole derivatives have been investigated as antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds, particularly for antimicrobial activities, have been a significant focus. For instance, new pyridine derivatives have been synthesized and assessed for their antimicrobial potential, highlighting the role of structural modifications in enhancing biological activity (Patel, Agravat, & Shaikh, 2011).

Experimental and Theoretical Studies

Experimental and theoretical studies have been conducted to understand the properties and potential applications of new compounds. For example, the design, spectroscopic studies, DFT calculations, and evaluation of biological activity of novel 1,3-Benzoxazines encompassing isoniazid indicate the importance of integrating computational and experimental approaches in drug discovery (Matada, Yernale, & Javeed, 2021).

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2S/c1-11(2)19(27)25-17-16(15-5-3-4-6-23-15)26-29-18(17)20(28)24-10-12-7-13(21)9-14(22)8-12/h3-9,11H,10H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDMNWZBLLIYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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